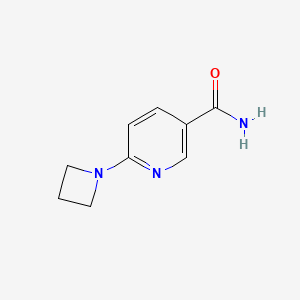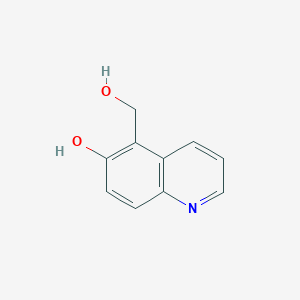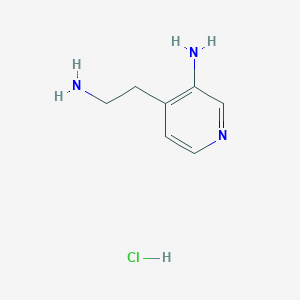
4-(2-Aminoethyl)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-3-amine hydrochloride typically involves the reaction of 3-pyridineethanamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-pyridineethanamine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to speed up the reaction.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
4-(2-Aminoethyl)pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminoethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Aminoethyl)pyridine: A similar compound with a different position of the amino group.
2-Picolylamine: Another pyridine derivative with similar properties.
Uniqueness
4-(2-Aminoethyl)pyridin-3-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its position of functional groups allows for unique interactions and reactions compared to other similar compounds.
特性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
4-(2-aminoethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-3-1-6-2-4-10-5-7(6)9;/h2,4-5H,1,3,8-9H2;1H |
InChIキー |
YMQMOPXXTZFKPP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CCN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)
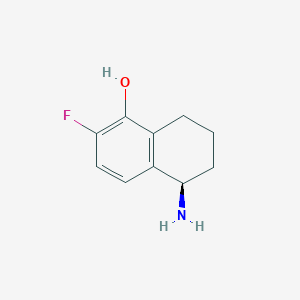
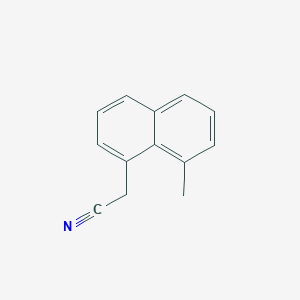
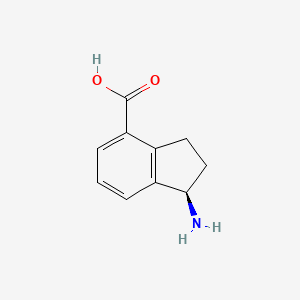


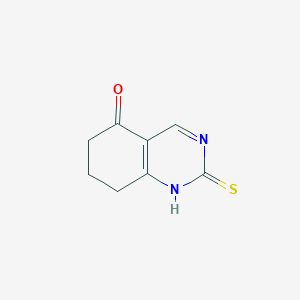
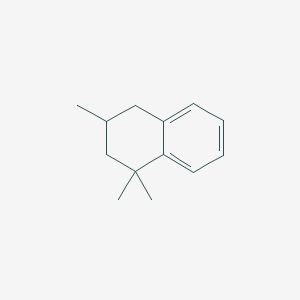
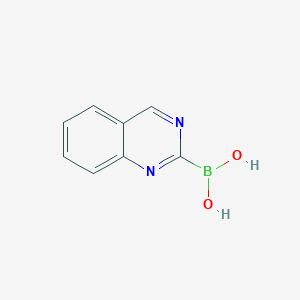
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
